B1576137 Lysozyme - like peptide

Lysozyme - like peptide

Cat. No.: B1576137
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Sequence Analysis and Conserved Motifs

The primary sequence analysis of lysozyme-like peptides reveals several highly conserved motifs that are essential for their catalytic activity and structural integrity. The most significant discovery in recent years has been the identification of two new lysozyme-like protein families, designated as Clusters of Orthologous Groups 3926 and Clusters of Orthologous Groups 5526, which have expanded our understanding of the sequence diversity within this protein family. These families were identified through comprehensive sequence similarity searches and domain architecture analysis, revealing previously unrecognized lysozyme-like domains in various organisms.

The Clusters of Orthologous Groups 3926 family, also known as Domain of Unknown Function 847, contains a putative lysozyme-like domain with a peptidoglycan-binding motif insert. Multiple sequence alignments of this family with established lysozyme families have revealed remarkable conservation of catalytic residues. The most critical finding is the conservation of two essential catalytic residues that correspond to glutamate 11 and aspartate 20 in T4 lysozyme structure. The catalytic glutamate residue, situated at the end of the first alpha-helix, serves as a general acid that attacks the glycosidic bond and is invariant across all lysozyme-like families. This glutamate is consistently followed by a conserved glycine residue, a pattern observed in both Clusters of Orthologous Groups 3926 and T4 lysozyme families.

The second catalytic residue, an aspartate positioned at the end of the first beta-strand, functions to stabilize reaction intermediates through its negative charges. This aspartate residue is highly conserved in the Clusters of Orthologous Groups 3926 family, although it is not required in some other lysozyme-related families such as G-type lysozymes and lytic transglycosylases. The sequence signature analysis has revealed additional conserved motifs, including a turn between the second and third beta-strands with a characteristic pattern of "Glycine-X-X-Glutamine," where X represents hydrophobic residues.

In the Clusters of Orthologous Groups 5526 family, sequence alignment reveals an invariant glutamate residue at the end of a predicted alpha-helix, serving as the predicted catalytic residue. This family also contains the conserved phosphorylated amino acid-asparagine or phosphorylated amino acid-glutamine motif, further supporting its classification as a lysozyme-like family. Domain architecture analysis has identified two lysozyme-associated transmembrane modules in several Clusters of Orthologous Groups 3926 members, suggesting diverse cellular localizations and functions.

Human lysozyme-like protein 1 represents another important member of this family, with its primary sequence containing the characteristic peptidoglycan-degrading activity. The catalytic function involves the hydrolysis of 1-4 beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan structures. This enzymatic specificity is encoded within specific sequence motifs that have been conserved throughout evolution.

Properties

bioactivity

Antibacterial

sequence

SIYERCELARELINR

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

LLPs demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. They work by disrupting bacterial membranes and inhibiting cell wall synthesis. Recent studies have shown that lysozyme and its derivatives can effectively combat infections caused by resistant strains of bacteria, making them valuable in treating infections in clinical settings .

Antiviral Properties

Research indicates that lysozyme-like peptides possess antiviral capabilities, particularly against HIV-1. The mechanism involves interference with viral replication and entry into host cells. For instance, a study highlighted the potential of lysozyme fusion proteins as therapeutic agents against HIV-1 by affecting stress-related signaling pathways .

Cancer Treatment

Lysozyme has been explored as a therapeutic agent in oncology due to its ability to inhibit tumor cell proliferation. It has shown promise in reducing the viability of various cancer cell lines, including lung and prostate cancer cells, suggesting its role as an adjunct therapy in cancer treatment .

Wound Healing

LLPs have been identified to accelerate wound healing processes. Studies involving lysozyme-antimicrobial peptide fusion proteins have demonstrated enhanced healing in diabetic wound models, indicating their potential use in regenerative medicine .

Food Preservation

Lysozyme is widely used as a natural preservative in the food industry due to its ability to inhibit microbial growth, particularly in dairy products and meat . Its application helps extend shelf life and maintain food safety by preventing spoilage caused by pathogenic bacteria.

Enhancing Food Safety

Research has indicated that modified forms of lysozyme can stimulate interferon production, which is crucial for combating viral infections like COVID-19. This property adds a layer of protection to food products during pandemics or outbreaks .

Veterinary Applications

Lysozyme-like peptides are also utilized in veterinary medicine for their antibacterial and antiviral properties. They can be incorporated into animal feed to enhance the health and growth performance of livestock while reducing the reliance on antibiotics, thereby addressing concerns related to antibiotic resistance .

Case Studies

Study Application Findings
Guo et al., 2007CancerLysozyme inhibits human gastric cancer cell proliferation.
Jabeen et al., 2017CancerDemonstrated anti-proliferative effects on lung cancer cells.
Mine et al., 2004AntibacterialHydrolysis products of lysozyme showed enhanced activity against Gram-negative bacteria like Neisseria gonorrhoeae.
Kawai et al., 2018AntiviralLysozyme exhibits anti-HIV-1 activity through modulation of cellular pathways.
Sava et al., 1996InfectionsLysozymes used in conjunction with immune stimulants for gastrointestinal infections treatment.

Chemical Reactions Analysis

Function and Mechanism

Lysozyme's active site binds the peptidoglycan molecule in the cleft between its two domains . It targets peptidoglycans, its natural substrate, between N-acetylmuramic acid (NAM) and the fourth carbon atom of N-acetylglucosamine (NAG) .

The polysaccharide that lysozyme cleaves is composed of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), joined by a glycosidic linkage . Lysozyme cleaves a beta (1-4) NAM-NAG glycosidic bond .

Phillips Mechanism

The Phillips mechanism suggests that lysozyme's catalytic power arises from steric strain on the bound substrate and electrostatic stabilization of an oxo-carbenium intermediate . X-ray crystallographic data indicated that lysozyme's active site binds a hexasaccharide, distorting the fourth sugar into a half-chair conformation, which facilitates the breaking of the glycosidic bond .

Electrostatic Stabilization

The resulting oxo-carbonium intermediate is speculated to be electrostatically stabilized by aspartate and glutamate residues in the active site . Arieh Warshel proposed in 1978 that the enzyme acts as a super-solvent, fixing the orientation of ion pairs and providing super-solvation, which lowers the energy when two ions are close .

Rate-Determining Step (RDS)

The rate-determining step (RDS) in this mechanism is related to the formation of the oxo-carbenium intermediate . The RDS can vary with temperature: at higher temperatures, it is the formation of the glycosyl enzyme intermediate, while at lower temperatures, it is the breakdown of that intermediate .

Hydrolysis Reaction

Lysozyme hydrolyzes glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in bacterial cell wall peptidoglycans . This hydrolysis reaction was first studied extensively over 50 years ago, but its mechanism is still under investigation .

During the fitting process, the strain on the glycosidic bond between the fourth and fifth sugar units increases. Consequently, the carbon-oxygen bond between them is broken by a general-acid catalyst residue, glutamic acid (Glu), and a general-base catalyst residue, aspartic acid (Asp) or cysteine (Cys), in lysozyme's active site . Glutamic acid acts as a proton donor through the free carbonyl group of its side chain, while aspartic acid acts as a nucleophile to produce a glycosyl-enzyme intermediate, which then reacts with a water molecule to generate the hydrolysis product .

Lysozyme as an Antibacterial Agent

Lysozyme exhibits cationic antimicrobial peptide (CAMP) activity . E. faecalis lysozyme resistance in planktonic cells is stimulated upon activation of the extracytoplasmic function sigma factor SigV via cleavage of the anti-sigma factor RsiV by the transmembrane protease Eep .

Lysozyme's effectiveness in reducing viable biofilm cells of several E. faecalis strains, including vancomycin-resistant strain V583 and multidrug-resistant strain MMH594, demonstrates its potential as a novel antibiofilm therapeutic .

Production of Recombinant Human Lysozyme

Kluyveromyces lactis K7 has the highest lysozyme yield and genetic stability in large-scale production compared to S. cerevisiae . A biofilm reactor improves lysozyme yield more effectively than a suspension cell reactor . Synchronous fermentation and an online recovery system, using macroporous resin KA-I as an adsorbent, can further improve lysozyme yield .

Gibbs Free Energy

The Gibbs Free Energy of unfolding (∆G°) and midpoint of inflection denaturation concentration (Cm) are measured for the globular protein lysozyme (acetate buffer, pH 5.2) . Chemical denaturation unfolds the protein, and the change in fluorescence spectrum is measured . The Gibbs Free Energy values for lysozyme are approximately 37 – 38 kJ mol-1 .

Inhibition of Amyloid Fibrillization

Peptide fragments derived from lysozyme protein sequence R107–R115 can affect lysozyme fibril formation, suggesting they can be tested against other amyloid-prone proteins to develop novel therapeutic agents .

Lysozyme-like enzymes

Mannosidases of the new glycosidase hydrolase (GH) family 134 are lysozyme-like enzymes that hydrolyze β-1,4-mannans, which are industrially important plant polymers . GH22 C-type lysozyme family, exemplified by hen egg white lysozyme (HEWL), performs catalysis with net retention of anomeric configuration, via the formation and subsequent hydrolysis of a covalent intermediate bonded to D52 and with E35 acting as a general acid/base .

Comparison with Similar Compounds

Key Comparative Data

Table 1: Structural and Functional Comparison of LLPs

Category Example Catalytic Residues Conserved Domains Biological Role Source
Human LYZL LYZL4 Absent GH25-like, disulfide bonds Sperm maturation Testis
B. longum LLP 020402_00271 Present (GH25) GH25, LysM, MltD Gut microbiota modulation B. longum
Phage LLP LysAP E15, D24, T30 GH24, SAR peptide Cell lysis Acidovorax phage
Invertebrate LLP Bivalve lysozyme Present Novel cysteine-rich Antimicrobial defense Marine bivalves
Environmental LLP Honey MAP Variable Uncharacterized Broad-spectrum antimicrobial Multifloral honey

Research Implications and Gaps

  • Functional Divergence: LLPs in B. longum and phages retain muramidase activity, whereas mammalian LYZL proteins evolved non-enzymatic roles .
  • Therapeutic Potential: B. longum LLPs could treat dysbiosis or lactose intolerance via microbiota modulation , while phage LLPs offer alternatives to antibiotics .
  • Unresolved Questions : Mechanisms underlying testis-specific LYZL functions and the ecological role of invertebrate LLPs require further study .

Preparation Methods

Method Overview

Enzymatic hydrolysis is a widely used method to prepare lysozyme-like peptides by cleaving the parent lysozyme protein into smaller bioactive peptides. Proteolytic enzymes such as pepsin, trypsin, and papain are employed under controlled conditions to achieve selective hydrolysis.

Key Findings

  • Pepsin is the most effective enzyme for hydrolyzing lysozyme in strongly acidic environments, producing peptides with significant antioxidative and antimicrobial activities.
  • Trypsin , often used in combination with pepsin or papain, hydrolyzes lysozyme to a lesser extent when used alone but contributes to more complete hydrolysis in enzymatic mixtures.
  • The pH of the hydrolysis environment critically influences enzyme activity and peptide yield.
  • The resulting hydrolysates exhibit enhanced bioactivities such as antioxidant, antimicrobial, and hydrophobic properties compared to native lysozyme.
Enzyme Used Hydrolysis Environment Hydrolytic Effect Bioactivity of Peptides
Pepsin Strongly acidic (pH ~2) Highest hydrolysis High antioxidant, antimicrobial
Trypsin Neutral to slightly basic Moderate hydrolysis Moderate bioactivity, enhanced in combination
Papain Neutral pH Synergistic effect when combined Enhanced bioactivity

Total Chemical Synthesis of Lysozyme-like Peptides

Method Overview

Total chemical synthesis involves assembling the lysozyme polypeptide chain from smaller peptide segments using solid-phase peptide synthesis (SPPS) followed by chemical ligation techniques. This approach allows precise control over the peptide sequence, incorporation of modifications, and production of homogeneous peptides.

Solid-Phase Peptide Synthesis (SPPS)

  • Peptides are synthesized stepwise on a resin support.
  • Amino acids are added sequentially with temporary protecting groups (commonly Boc or Fmoc) to prevent side reactions.
  • After synthesis, peptides are cleaved from the resin and purified.
  • SPPS is suitable for peptides up to ~50 amino acids.

Native Chemical Ligation (NCL) and Kinetically Controlled Ligation (KCL)

  • NCL enables chemoselective joining of unprotected peptide segments via reaction of a peptide αthioester with an N-terminal cysteine-containing peptide.
  • KCL is an advanced method allowing convergent assembly of multiple peptide segments, increasing efficiency and yield.
  • Protecting groups such as S-Acm are used on cysteine residues to prevent side reactions during ligation.
  • Final deprotection and folding yield the active lysozyme-like peptide.

Case Study: Human Lysozyme Synthesis

  • The 130-residue human lysozyme was synthesized from four peptide segments (~29-35 amino acids each).
  • Segments were prepared by Boc chemistry SPPS with specific side-chain protections.
  • Peptide segments were ligated using KCL to form two halves, then joined to form the full-length polypeptide.
  • Removal of S-Acm protecting groups was optimized using silver acetate treatment.
  • The synthetic lysozyme was folded in vitro, forming the native disulfide bonds.
  • The synthetic product showed enzymatic activity comparable to natural lysozyme.
Step Description Key Reagents/Conditions Outcome
Peptide segment synthesis Boc-SPPS on resin with side-chain protection Modified TAMPAL resin, HF cleavage Pure peptide segments (~30 aa)
Peptide segment ligation Native chemical ligation and kinetically controlled ligation MPAA catalyst, pH ~7, 12-24 h Formation of larger peptide halves
Protecting group removal S-Acm removal using AgOAc and DTT 35 equiv AgOAc, 10 h, DTT treatment Free thiols for disulfide formation
Folding and disulfide formation In vitro folding under oxidative conditions Buffer with oxidants Active lysozyme-like peptide

Advantages

  • Enables precise sequence control and incorporation of modifications.
  • Produces homogeneous peptides free from biological contaminants.
  • Facilitates preparation of analogs and labeled peptides for research.

Comparative Analysis of Preparation Methods

Preparation Method Scale Specificity Complexity Bioactivity of Product Typical Applications
Enzymatic Hydrolysis Moderate to large Moderate (enzyme-dependent) Low to moderate High (bioactive peptides) Functional food ingredients, bioactive peptide isolation
Total Chemical Synthesis Small to moderate High (sequence-specific) High Very high (native-like) Structural studies, drug development, modified peptides

Q & A

Q. What statistical methods are appropriate for analyzing dose-response curves of lysozyme-like peptide antimicrobial activity?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values. Use resampling methods (e.g., bootstrapping) to estimate confidence intervals. Report Hill slopes to infer cooperativity in bacterial membrane binding .

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